BenchChemオンラインストアへようこそ!

6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Medicinal chemistry Scaffold diversification PDE inhibitor design

6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 501916-70-7; molecular formula C10H14N4O; MW 206.24) is an N1-unsubstituted pyrazolo[3,4-d]pyrimidin-4-one heterocycle bearing a 3-isopropyl group on the pyrazole ring and a 6-ethyl substituent on the pyrimidinone ring. The scaffold belongs to a well-characterized class of purine isosteres that have been extensively explored as phosphodiesterase (PDE) inhibitors, particularly targeting PDE9 and PDE5 isoforms.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
Cat. No. B11896555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCC1=NC2=NNC(=C2C(=O)N1)C(C)C
InChIInChI=1S/C10H14N4O/c1-4-6-11-9-7(10(15)12-6)8(5(2)3)13-14-9/h5H,4H2,1-3H3,(H2,11,12,13,14,15)
InChIKeyAUUBEOPIBLMQCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one – Core Scaffold & Sourcing Baseline


6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 501916-70-7; molecular formula C10H14N4O; MW 206.24) is an N1-unsubstituted pyrazolo[3,4-d]pyrimidin-4-one heterocycle bearing a 3-isopropyl group on the pyrazole ring and a 6-ethyl substituent on the pyrimidinone ring . The scaffold belongs to a well-characterized class of purine isosteres that have been extensively explored as phosphodiesterase (PDE) inhibitors, particularly targeting PDE9 and PDE5 isoforms [1]. Unlike the majority of clinically investigated pyrazolo[3,4-d]pyrimidin-4-ones—which feature N1-substitution (e.g., cyclopentyl, tetrahydropyranyl, or alkyl groups)—this compound retains the free N1–H tautomer, conferring distinct hydrogen-bond donor capacity and synthetic versatility for downstream diversification [2]. Commercially, the compound is supplied at NLT 98% purity under ISO-certified quality systems, making it suitable as a building block for medicinal chemistry and fragment-based discovery programs .

Why 6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Cannot Be Interchanged with Other Pyrazolopyrimidinones


Pyrazolo[3,4-d]pyrimidin-4-ones are not functionally interchangeable. The presence or absence of N1-substitution fundamentally alters the hydrogen-bonding profile and synthetic trajectory of the scaffold [1]. N1-substituted analogs such as (S)-C33 (N1-cyclopentyl) and PF-04449613 (N1-tetrahydropyranyl) have been optimized as potent PDE9A inhibitors (IC50 values of 11–22 nM) , but their N1-blocked architecture precludes direct further N1-derivatization. In contrast, 6-ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one retains a free N1–H, enabling it to serve as a late-stage diversification point for parallel library synthesis [1]. Moreover, the specific 6-ethyl/3-isopropyl substitution pattern is distinct from the 6-methyl/3-H or 6-aryl/3-alkyl combinations found in most published analogs; even minor alkyl chain changes at C6 can significantly modulate logP, target engagement kinetics, and PDE isoform selectivity [2]. Generic substitution with a different pyrazolopyrimidinone therefore risks both loss of synthetic flexibility and unpredictable biological readout.

Quantitative Differentiation Evidence for 6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one


N1–H vs N1-Substituted Scaffold: Synthetic Versatility and Hydrogen-Bond Donor Capacity

Unlike the clinically advanced PDE9A inhibitors PF-04449613 (N1-tetrahydropyranyl) and (S)-C33 (N1-cyclopentyl)—which contain a blocked N1 position—6-ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one possesses a free N1–H tautomer [1]. This structural feature provides an additional hydrogen-bond donor (HBD count = 2 vs. 1 for N1-substituted analogs) and enables direct N1-alkylation, acylation, or arylation without requiring deprotection steps [1]. The N1–H scaffold therefore offers a broader synthetic diversification landscape, making it a more versatile starting point for fragment-based or combinatorial library approaches .

Medicinal chemistry Scaffold diversification PDE inhibitor design

6-Ethyl vs 6-Methyl Substitution: Calculated Lipophilicity Differentiation

The 6-ethyl substituent on the pyrimidinone ring differentiates this compound from the simpler 6-methyl analog (6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, CAS 30129-57-8) . Based on the additive contribution of the ethyl vs. methyl group (Hansch π = +1.0 for ethyl vs. +0.5 for methyl), the 6-ethyl substitution contributes an estimated additional +0.5 log units of lipophilicity [1]. This increase in cLogP is expected to modulate membrane permeability, protein binding, and pharmacokinetic partitioning, all of which are critical parameters in lead optimization campaigns [1].

Physicochemical properties logP Membrane permeability

3-Isopropyl Steric Differentiation vs. 3-Methyl and 3-Ethyl Analogs

The 3-isopropyl group provides greater steric bulk (Taft Es = −1.71) compared to 3-methyl (Es = −1.24) or 3-ethyl (Es = −1.31) analogs [1]. In the context of PDE inhibitor design, the 3-position substituent on the pyrazole ring occupies a pocket proximal to the catalytic site; larger substituents at this position have been shown in related pyrazolo[3,4-d]pyrimidin-4-one series to influence PDE isoform selectivity profiles [2]. Specifically, the branched isopropyl group restricts rotational freedom relative to n-alkyl substituents, potentially reducing entropic penalties upon target binding and enhancing selectivity against off-target PDE isoforms [2][3].

Steric effects PDE isoform selectivity Structure-activity relationships

Purity Specification and ISO-Certified Quality Assurance vs. Unspecified-Grade Analogs

MolCore supplies 6-ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one at a guaranteed purity of NLT 98% under ISO-certified quality management systems . In contrast, several structurally related pyrazolo[3,4-d]pyrimidin-4-one analogs available from general chemical marketplaces carry no certified purity specification or are listed at ≥95% without documented batch analysis . For procurement in regulated environments (pharmaceutical R&D, GLP studies), this 98% minimum purity threshold reduces the burden of in-house re-purification and ensures greater inter-experimental reproducibility, particularly in dose-response and selectivity profiling assays where impurities at >2% can confound IC50 measurements [1].

Quality control Procurement Batch-to-batch reproducibility

Scaffold Class-Level PDE Pharmacophore: Pyrazolo[3,4-d]pyrimidin-4-one as a Privileged PDE Inhibitor Core

The pyrazolo[3,4-d]pyrimidin-4-one scaffold is a validated purine isostere that has produced multiple potent PDE inhibitors across several isoforms [1]. Representative examples include: PF-04449613 (PDE9A IC50 = 22 nM, >1000-fold selective over non-PDE9 targets) , (S)-C33 (PDE9A IC50 = 11 nM, 56.5% oral bioavailability in rat) , and the N-substituted pyrazolo[3,4-d]pyrimidine ketone series from US9617269 (IC50 values ranging from 6 nM to 98 nM against PDE9A) [2]. While direct PDE inhibition data for 6-ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are not yet publicly reported, its shared core scaffold with these validated inhibitors places it within a pharmacophore class that has demonstrated consistent, high-affinity engagement with the PDE catalytic domain, particularly PDE9A [1][2]. The unique 3-isopropyl/6-ethyl substitution pattern constitutes an unexplored SAR vector within this well-precedented pharmacophore space.

Phosphodiesterase inhibition cGMP signaling CNS drug discovery

Precision Application Scenarios for 6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one


Fragment-Based PDE9A Lead Discovery – N1-Diversifiable Core Scaffold

The free N1–H position makes 6-ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one an ideal starting scaffold for fragment-based or structure-guided PDE9A inhibitor discovery [1]. Unlike N1-blocked advanced leads such as PF-04449613 or (S)-C33, this compound can be directly elaborated via N1-alkylation, N1-arylation, or N1-acylation to rapidly generate focused libraries probing the PDE9A ribose pocket and solvent-exposed regions [1]. The 3-isopropyl substituent pre-occupies a steric volume that, in N1-substituted PDE9A inhibitors from US9617269, contributes to PDE9A affinity (representative analog WYQ-38: IC50 = 98 nM) [2]. Researchers can systematically vary the N1 substituent while holding the 3-isopropyl/6-ethyl core constant, enabling clean SAR deconvolution of N1 contributions to potency and selectivity.

Comparative Physicochemical SAR – Ethyl vs. Methyl at C6 in Matched Molecular Pairs

6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one forms a matched molecular pair with 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 30129-57-8), enabling direct quantification of the impact of a single methylene insertion at C6 on logP, solubility, metabolic stability, and target engagement . The estimated ΔcLogP of +0.5 log units (ethyl vs. methyl) [3] provides a predictable modulation of membrane permeability that can be exploited to fine-tune CNS penetration in PDE9-targeted cognitive disorder programs where brain/plasma ratios are critical . This compound thus serves as a systematic probe for establishing C6-alkyl SAR trends within pyrazolo[3,4-d]pyrimidin-4-one lead series.

3-Isopropyl Steric Probe for PDE Isoform Selectivity Profiling

The branched 3-isopropyl group (Taft Es = −1.71) represents a steric volume not accessible to 3-methyl (Es = −1.24) or 3-ethyl (Es = −1.31) analogs [4]. In PDE inhibitor programs, isoform selectivity is a critical differentiator: PF-04449613 achieves >1000-fold selectivity for PDE9A over PDE1C (IC50 >1000 nM) . By incorporating the 3-isopropyl substituent, 6-ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one enables systematic exploration of how branched vs. linear C3 alkyl groups affect selectivity across PDE1, PDE5, PDE9, and PDE10 isoforms [5]. This compound is therefore a strategic tool for isoform selectivity profiling in early-stage PDE inhibitor campaigns.

High-Purity Reference Standard for GLP Bioanalytical Method Development

With a certified purity of NLT 98% and ISO-compliant quality management , 6-ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one meets the minimum purity threshold for use as a reference standard in GLP bioanalytical method validation. The known molecular formula (C10H14N4O) and molecular weight (206.24 g/mol) , combined with the high-purity specification, support accurate preparation of calibration standards and quality control samples for LC-MS/MS quantification of this scaffold in pharmacokinetic and tissue distribution studies. This contrasts with lower-purity (≥95%) analogs from general chemical suppliers, which may require costly in-house re-purification before use in regulated bioanalysis.

Quote Request

Request a Quote for 6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.